2-methoxy-5-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Description
This compound features a hybrid heterocyclic core comprising a [1,2,4]triazolo[3,2-b][1,3]thiazole scaffold substituted with a 2-methylphenyl group at position 2. A sulfonamide-functionalized benzene ring is attached via an ethyl linker at position 6 of the triazolothiazole system. The benzene ring is further substituted with methoxy and methyl groups at positions 2 and 5, respectively. However, detailed biological data for this specific compound remain unreported in publicly available literature.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-14-8-9-18(28-3)19(12-14)30(26,27)22-11-10-16-13-29-21-23-20(24-25(16)21)17-7-5-4-6-15(17)2/h4-9,12-13,22H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNPYNHWMMASBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole intermediates, which are then coupled with the sulfonamide moiety under controlled conditions. Common reagents used in these reactions include various halogenated compounds, sulfonyl chlorides, and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-methoxy-5-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s structural and functional attributes are compared below with related triazolothiazole derivatives synthesized via photolysis of sulfilimines, as documented in . Key differences in substituents, physicochemical properties, and synthetic pathways are highlighted.
Structural Similarities and Differences
Key Observations :
- The target compound replaces the benzothiazole ring in ’s derivatives with a [1,3]thiazole fused to triazole.
Physicochemical Properties
Analysis :
- The methylthio group in 7a/7b contributes to lower polarity, favoring organic solvents, whereas the sulfonamide in the target compound may enhance compatibility with polar media.
- The 6-methyl substitution in 7b slightly elevates its melting point compared to 7a, a trend that may extend to methyl/methoxy substitutions in the target compound .
Biological Activity
2-Methoxy-5-methyl-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic compound characterized by its unique structural features. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 434.6 g/mol. The IUPAC name reflects its intricate structure that includes methoxy, methyl, triazole, and thiazole moieties.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O3S |
| Molecular Weight | 434.6 g/mol |
| IUPAC Name | 2-methoxy-5-methyl-N-[2-(2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl)ethyl]benzenesulfonamide |
| InChI Key | OEWHHNJQEBRQSN-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the Triazolo-Thiazole Core : This is achieved through cyclization reactions involving thiophene derivatives.
- Functionalization of the Benzene Ring : Methoxy and methyl groups are introduced via electrophilic aromatic substitution.
- Sulfonamide Formation : The final step involves reacting the functionalized benzene derivative with sulfonyl chloride.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzotriazoles have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The presence of bulky hydrophobic groups in these compounds enhances their activity against resistant strains.
Anticancer Potential
Compounds containing triazole and thiazole rings have been reported to possess anticancer properties. A study highlighted that triazole derivatives could inhibit cancer cell proliferation by modulating specific signaling pathways . The interaction of the sulfonamide moiety with biological targets may also contribute to its anticancer effects.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Studies on related compounds have demonstrated inhibition of carbonic anhydrase and cholinesterase enzymes . Such activities may be attributed to the ability of the compound to bind effectively to the active sites of these enzymes.
Study on Antimicrobial Efficacy
In a comparative study, various derivatives were tested against Staphylococcus aureus strains. The results indicated that compounds with similar sulfonamide structures exhibited minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL against resistant strains .
Anticancer Activity Assessment
A recent investigation into triazole-based compounds revealed that they could induce apoptosis in cancer cell lines. Specifically, a derivative showed a dose-dependent decrease in cell viability at concentrations as low as 50 μg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
